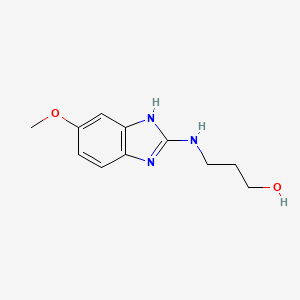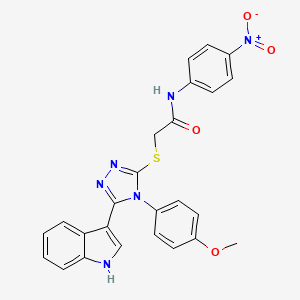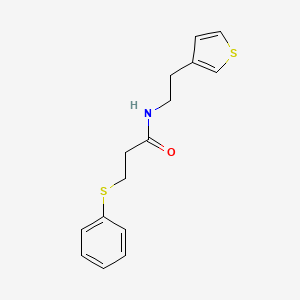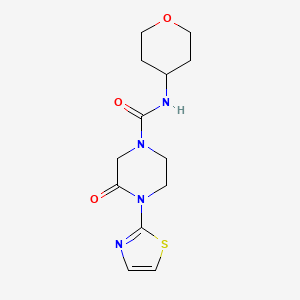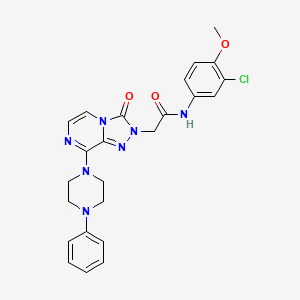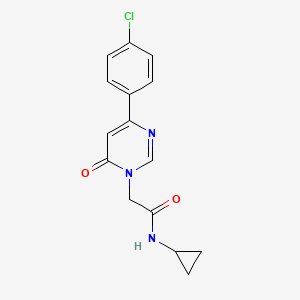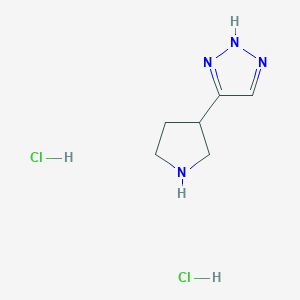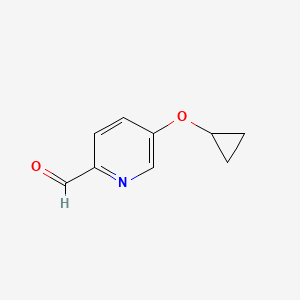
5-Cyclopropoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxypicolinaldehyde, also known as CPPA, is a chemical compound that has gained significant attention in the field of scientific research. CPPA is a versatile compound that has been used in various research applications, including the development of new drugs, the study of biological systems, and the investigation of complex chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Glutaraldehyde in Biocatalysts Design
Glutaraldehyde is extensively used in biocatalysts design due to its effective crosslinking capabilities, highlighting the relevance of aldehydes in enzyme immobilization and stabilization (Barbosa et al., 2014). This application underscores the potential of 5-Cyclopropoxypicolinaldehyde in similar bio-catalytic contexts, where its unique structure could offer distinct advantages.
Cyclopropyl Groups in Drug Molecules
The cyclopropyl group is a versatile moiety frequently found in preclinical/clinical drug molecules, known for enhancing potency and reducing off-target effects (Talele, 2016). This underscores the potential of 5-Cyclopropoxypicolinaldehyde in drug development, where its cyclopropyl group could contribute to the pharmacokinetic and pharmacodynamic properties of new therapeutic agents.
Photocatalytic Oxidation
The study on photocatalytic oxidation of pharmaceuticals like 5-fluorouracil using UV/TiO2 demonstrates the importance of cyclic and functionalized compounds in environmental applications (Lin & Lin, 2014). This suggests that 5-Cyclopropoxypicolinaldehyde could be studied for its potential roles in environmental detoxification or as a photoinitiator in polymerization processes.
Cycloaddition Reactions
The exploration of cycloaddition reactions, specifically transition metal-catalyzed hetero-[5 + 2] cycloadditions, offers insights into the synthetic utility of cyclopropyl-containing compounds (Wender et al., 2002). This highlights the potential of 5-Cyclopropoxypicolinaldehyde in organic synthesis, particularly in constructing complex molecular architectures.
Eigenschaften
IUPAC Name |
5-cyclopropyloxypyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-2-9(5-10-7)12-8-3-4-8/h1-2,5-6,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEBNTGSVBXQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198167-18-8 |
Source


|
| Record name | 5-cyclopropoxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)
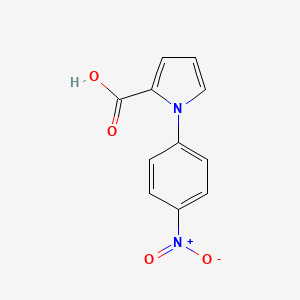

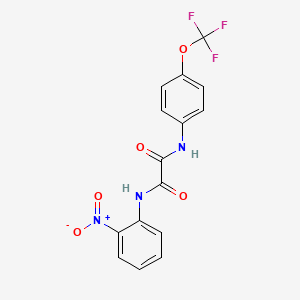
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
